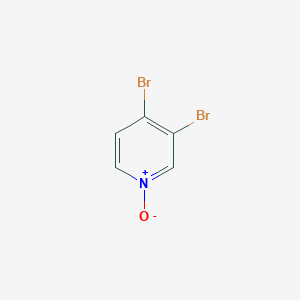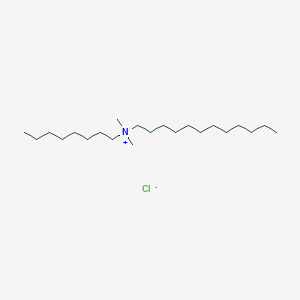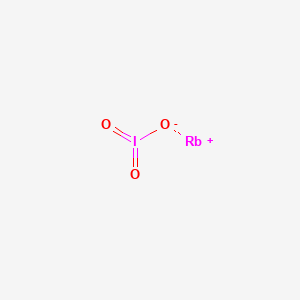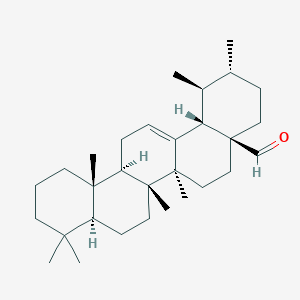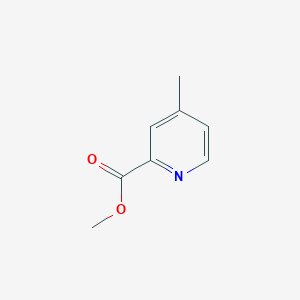
Methyl 4-methylpicolinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 4-methylpicolinate involves general methods starting from readily available materials. Deady et al. (1971) described the preparation of methyl 4-X-picolinates, including methyl 4-methylpicolinate, from 2-picoline through specific nitro and amino intermediates, showcasing a versatile approach to substituted methyl pyridinecarboxylates (Deady, Shanks, Campbell, & Chooi, 1971).
Molecular Structure Analysis
The molecular structure of methyl 4-methylpicolinate and its complexes has been extensively studied, providing detailed insights into its coordination chemistry and bonding characteristics. Kukovec, Popović, and Pavlović (2008) synthesized and characterized copper(II) complexes with 3-methylpicolinic acid, revealing square-pyramidal coordination and N,O-chelating modes, which are crucial for understanding the chemical behavior of methyl 4-methylpicolinate derivatives (Kukovec, Popović, & Pavlović, 2008).
Chemical Reactions and Properties
Methyl 4-methylpicolinate participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. He et al. (2020) synthesized a key related substance of Rabeprazole sodium, highlighting the compound's role in complex synthetic routes (He, Chang, Bao, Liu, Chen, & Lu, 2020). Additionally, the synthesis of cationic methyl-palladium(II) complexes containing methylpicolinate by Britovsek et al. (1997) underscores the compound's utility in catalytic applications (Britovsek, Cavell, Green, Gerhards, Skelton, & White, 1997).
Physical Properties Analysis
The physical properties of methyl 4-methylpicolinate, such as solubility, melting point, and crystalline structure, are essential for its application in synthesis and material science. Studies on related compounds provide insights into how substituent groups and molecular modifications affect these properties, contributing to a comprehensive understanding of methyl 4-methylpicolinate's behavior in various environments.
Chemical Properties Analysis
The chemical properties of methyl 4-methylpicolinate, including reactivity, stability, and functional group transformations, are fundamental for its application in organic synthesis and pharmaceutical research. The work by Tian et al. (2013) on the one-pot synthesis of isoquinolines demonstrates the potential for creating complex molecules from methyl 4-methylpicolinate derivatives, highlighting its chemical versatility (Tian, Qi, Sun, Yin, Wang, & Xiao, 2013).
Wissenschaftliche Forschungsanwendungen
“Methyl 4-methylpicolinate” is a chemical compound with the molecular formula C8H9NO2 . It is a white to yellow to brown powder or crystals or liquid . It is used in various scientific fields, particularly in chemistry and biochemistry for research purposes .
One potential application of “Methyl 4-methylpicolinate” and similar methyl-containing compounds is in the field of drug discovery and development . The small, monovalent, and lipophilic methyl group (-CH3) is versatile and of great importance in the design or optimization of bioactive compounds, whether in terms of pharmacodynamic or pharmacokinetic properties . Its role in drug design and hit-to-lead optimization processes is broad, including the displacement of water molecules during molecular recognition, i.e., the realization of hydrophobic interactions .
-
- Methyl 4-methylpicolinate, as a heterocyclic compound, plays a vital role in medicinal chemistry .
- More than 90% of medicines containing heterocyclic compounds have been developed after obtaining a thorough scientific understanding of the biological system .
- These compounds exert various biological activities, including anticancer, anti-inflammatory, antifungal, antiallergic, and antibacterial effects .
-
- The small, monovalent, and lipophilic methyl group is versatile and of great importance in the design or optimization of bioactive compounds .
- Its role in drug design and hit-to-lead optimization processes is broad, including the displacement of water molecules during molecular recognition, i.e., the realization of hydrophobic interactions .
- This is often referred to as the ‘magic methyl effect’, which refers to the large and unexpected changes in affinity or potency resulting from the addition of a single methyl group in just the right place .
-
- Glycine betaine (betaine) is widely distributed in nature and can be found in many microorganisms, including bacteria, archaea, and fungi .
- Due to its particular functions, many microorganisms utilize betaine as a functional chemical and have evolved different metabolic pathways for the biosynthesis and catabolism of betaine .
- As in animals and plants, the principle role of betaine is to protect microbial cells against drought, osmotic stress, and temperature stress .
Safety And Hazards
Methyl 4-methylpicolinate is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
methyl 4-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZGJQWANGVCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448302 | |
| Record name | Methyl 4-methylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylpicolinate | |
CAS RN |
13509-13-2 | |
| Record name | Methyl 4-methylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-methylpicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






